5,5-Diisobutyl-pyrimidine-2,4,6-trione
Description
Properties
IUPAC Name |
5,5-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHOEFBSPGYLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- However, excessive lipophilicity may reduce aqueous solubility, limiting oral bioavailability .
- Barbital’s shorter ethyl chains result in lower LogP, correlating with slower onset but prolonged duration of action in sedative applications .
Q & A
Q. Table 1: Representative Synthetic Routes and Yields
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Claisen–Schmidt Condensation | KOH | EtOH | 80 | 82–87 | |
| Michael Addition | Piperidine | THF | 70 | 75–83 |
Yield optimization requires systematic variation of parameters using factorial design (e.g., 2³ factorial experiments to test solvent, temperature, and catalyst interactions) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
Characterization relies on multi-technique validation:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent effects (e.g., diisobutyl groups show distinct δ 0.8–1.5 ppm for CH₃ and CH₂) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Q. Table 2: Key Spectral Data for Pyrimidinetrione Derivatives
| Compound | IR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Derivative A | 1705 | 1.2 (t, 6H) | 365.2 |
| Derivative B | 1698 | 1.5 (m, 4H) | 378.3 |
Advanced: How can researchers resolve contradictions in bioactivity data for pyrimidinetrione derivatives across studies?
Answer:
Contradictions often arise from methodological variability. A rigorous approach includes:
Standardization of assays : Use consistent enzyme concentrations (e.g., EGFR/HER2 kinase assays at 10 nM) and controls .
Statistical validation : Apply ANOVA or t-tests to compare IC₅₀ values across replicates.
Structural corroboration : Cross-reference bioactivity with crystallographic or docking studies to confirm binding modes.
For example, discrepancies in EGFR inhibition (e.g., IC₅₀ ranging from 0.1–5 µM) may stem from variations in buffer pH or incubation times . Replicating experiments under identical conditions and reporting confidence intervals reduces ambiguity.
Advanced: How can factorial design optimize synthesis parameters for this compound?
Answer:
Factorial design systematically evaluates interactions between variables. For a 2³ design:
- Factors : Temperature (60°C vs. 100°C), solvent (polar vs. nonpolar), catalyst (acidic vs. basic).
- Responses : Yield, purity, reaction time.
Q. Steps :
Screening experiments : Identify dominant factors (e.g., temperature accounts for 60% of yield variance).
Response surface modeling : Predict optimal conditions (e.g., 85°C, DMF, KOH catalyst).
Validation : Confirm predictions with triplicate runs.
This approach reduces trial-and-error inefficiencies and identifies non-linear relationships (e.g., solvent-catalyst synergy) .
Advanced: How do structural modifications (e.g., substituent changes) impact the physicochemical stability of pyrimidinetrione derivatives?
Answer:
Stability is influenced by:
- Steric effects : Bulky substituents (e.g., diisobutyl) hinder hydrolysis but may reduce solubility.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the pyrimidinetrione core against nucleophilic attack.
Q. Methodological approach :
- Accelerated stability testing : Expose derivatives to stress conditions (40°C/75% RH, acidic/basic pH) and monitor degradation via HPLC .
- Computational modeling : DFT calculations predict bond dissociation energies and reactive sites.
Q. Table 3: Stability Data Under Stress Conditions
| Derivative | Degradation (%) at pH 2 (24h) | Degradation (%) at pH 9 (24h) |
|---|---|---|
| Unsubstituted | 95 | 85 |
| Diisobutyl | 20 | 45 |
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities .
- Membrane filtration : Nanofiltration removes low-MW byproducts .
Q. Critical factors :
- Purity thresholds (e.g., >98% for bioassays).
- Scalability (e.g., industrial vs. lab-scale).
Advanced: How can researchers integrate theoretical frameworks (e.g., QSAR) into the design of pyrimidinetrione-based inhibitors?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models link molecular descriptors (e.g., logP, polar surface area) to bioactivity. Steps include:
Descriptor calculation : Use software (e.g., MOE, Schrödinger) to generate parameters.
Model training : Apply multivariate regression or machine learning (e.g., Random Forest) to historical bioactivity data .
Validation : Cross-check predictions with experimental IC₅₀ values.
For example, a QSAR model for EGFR inhibition might prioritize lipophilicity (logP >3) and hydrogen-bond acceptor count (>4) .
Basic: What are the best practices for reporting experimental data on pyrimidinetrione derivatives to ensure reproducibility?
Answer:
- Detailed protocols : Specify equipment (e.g., NMR spectrometer frequency), reagent grades, and exact concentrations.
- Data transparency : Share raw spectra, chromatograms, and statistical outputs (e.g., p-values, R²).
- Error analysis : Report standard deviations for triplicate measurements and instrument detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
